1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
CAS No.:
Cat. No.: VC17211918
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N4 |
|---|---|
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | 1-methylpyrazolo[3,4-b]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C8H6N4/c1-12-8-7(5-11-12)6(4-9)2-3-10-8/h2-3,5H,1H3 |
| Standard InChI Key | ZQMZQWZWZHBHKT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=NC=CC(=C2C=N1)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Structural Representation
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile has the molecular formula C₈H₆N₄ and a molecular weight of 158.16 g/mol. Its IUPAC name derives from the bicyclic system where the pyrazole ring (positions 1–3) is fused with the pyridine ring (positions 4–6). Key structural features include:
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N1 methylation: Enhances metabolic stability compared to unmethylated analogs .
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C4 nitrile group: A polar substituent that influences electronic distribution and hydrogen-bonding capacity.
Table 1: Key Identifiers and Descriptors
The 1H-tautomeric form dominates due to thermodynamic stabilization, a trend consistent across pyrazolo[3,4-b]pyridines .
Synthetic Methodologies
General Strategies for Pyrazolopyridine Synthesis
Pyrazolopyridines are synthesized via two primary routes:
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Pyridine ring formation on preexisting pyrazoles: Uses 3-aminopyrazoles reacting with 1,3-CCC-biselectrophiles like diketones .
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Pyrazole ring formation on pyridines: Involves cyclocondensation of pyridine derivatives with hydrazines .
For 1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile, Route 1 is most plausible. A proposed mechanism involves:
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Step 1: Condensation of 3-amino-1-methylpyrazole with a cyanoacetylene derivative.
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Step 2: Cyclization via intramolecular nucleophilic attack, facilitated by acidic conditions.
Optimization Challenges
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Regioselectivity: Competing reactions at pyrazole C3 vs. C5 positions require careful control of temperature and catalysts .
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Nitrile Stability: Harsh conditions may hydrolyze the nitrile to carboxylic acids, necessitating anhydrous environments.
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Predicted 1.2–1.5 (moderate lipophilicity) using group contribution methods.
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Aqueous Solubility: Limited (<0.1 mg/mL at 25°C) due to aromaticity and nitrile hydrophobicity.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures >250°C, suggesting robust thermal stability .
| Compound | Activity | Reference |
|---|---|---|
| 3,6-Dicyclopropyl-1-methyl derivative | Kinase inhibition (IC₅₀ = 12 nM) | |
| 1-Methyl-3-carboxylic acid | Anticancer (HT-29, IC₅₀ = 8 μM) |
Material Science Applications
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